molecular formula C19H15O2PS B14734480 4-(Diphenylphosphorothioyl)benzoic acid CAS No. 5068-24-6

4-(Diphenylphosphorothioyl)benzoic acid

Katalognummer: B14734480
CAS-Nummer: 5068-24-6
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: BWSWXCHGPKXDPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Diphenylphosphorothioyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a diphenylphosphorothioyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylphosphorothioyl)benzoic acid typically involves the reaction of benzoic acid derivatives with diphenylphosphorothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Diphenylphosphorothioyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(Diphenylphosphorothioyl)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Diphenylphosphorothioyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This binding can influence the reactivity and stability of the metal center, thereby affecting the overall catalytic activity. Additionally, the phosphorothioyl group can participate in redox reactions, further modulating the compound’s chemical behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Diphenylphosphorothioyl)benzoic acid is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical properties such as enhanced reactivity in redox reactions and the ability to form stable coordination complexes. These properties make it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

5068-24-6

Molekularformel

C19H15O2PS

Molekulargewicht

338.4 g/mol

IUPAC-Name

4-diphenylphosphinothioylbenzoic acid

InChI

InChI=1S/C19H15O2PS/c20-19(21)15-11-13-18(14-12-15)22(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,20,21)

InChI-Schlüssel

BWSWXCHGPKXDPY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.